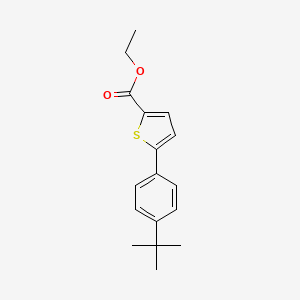![molecular formula C8H6O2 B14139250 Bicyclo[4.2.0]octa-1,5-diene-3,4-dione CAS No. 4082-19-3](/img/structure/B14139250.png)
Bicyclo[4.2.0]octa-1,5-diene-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[420]octa-1,5-diene-3,4-dione is a unique organic compound characterized by its bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,5-diene-3,4-dione typically involves complex organic reactions. One common method includes the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions often require specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]octa-1,5-diene-3,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows for multiple reactive sites.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and product yield.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield diketone derivatives, while reduction reactions can produce diol compounds.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octa-1,5-diene-3,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which bicyclo[4.2.0]octa-1,5-diene-3,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing biochemical reactions. Additionally, its reactive sites enable it to participate in various chemical transformations, making it a versatile tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: This compound shares a similar bicyclic structure but differs in the position of double bonds.
Bicyclo[4.2.0]octa-1,5,7-triene: Another related compound with variations in the double bond positions and substituents.
Uniqueness
Bicyclo[4.2.0]octa-1,5-diene-3,4-dione is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its utility in various fields of research highlight its significance.
Eigenschaften
CAS-Nummer |
4082-19-3 |
|---|---|
Molekularformel |
C8H6O2 |
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
bicyclo[4.2.0]octa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C8H6O2/c9-7-3-5-1-2-6(5)4-8(7)10/h3-4H,1-2H2 |
InChI-Schlüssel |
LUNBFKAUSRFTSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=O)C(=O)C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


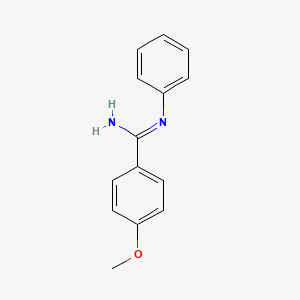
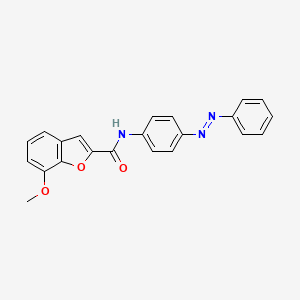
![4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B14139175.png)
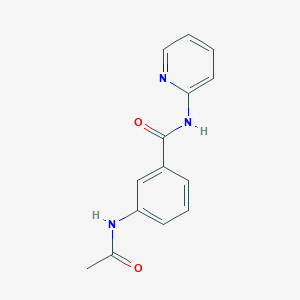
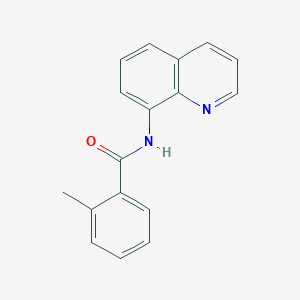
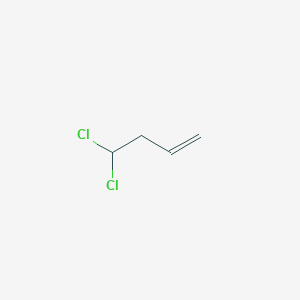
![3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile](/img/structure/B14139209.png)


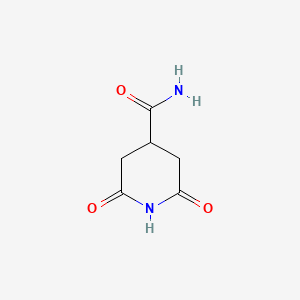


![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14139246.png)
